The synthesis of cetiedil involves several key steps:
Industrial production scales up these methods, optimizing reaction conditions to maximize yield and purity. The final product is often prepared as an injectable solution containing cetiedil, sodium chloride, and water for injection .
Cetiedil has a complex molecular structure that can be described as follows:
The molecular structure allows cetiedil to interact effectively with cellular targets, particularly in red blood cells, influencing their behavior in conditions such as sickle cell anemia .
Cetiedil undergoes various chemical reactions, including:
Cetiedil exerts its pharmacological effects primarily through the following mechanisms:
These actions contribute to its therapeutic effects in managing sickle cell disease and other vascular disorders.
The physical and chemical properties of cetiedil include:
Cetiedil has diverse applications across several fields:
Cetiedil was first synthesized in 1967 by French chemists Robba and Le Guen, representing a novel chemical entity explored for its vascular effects [3] [4]. Early pharmacological characterization revealed its dual activity as a vasodilator and weak muscarinic receptor antagonist, prompting initial clinical investigations for conditions including peripheral vascular disorders and asthma [4] [8]. Significant interest emerged when McNeil Pharmaceutical Company advanced cetiedil citrate injection (containing 5 mg/mL cetiedil citrate) into development for sickle cell crisis treatment, based on clinical evidence demonstrating its superiority over placebo in reducing painful sites and shortening crisis duration [1]. A pivotal clinical trial established that cetiedil citrate at 0.4 mg/kg significantly reduced painful sites and shortened total crisis time compared to placebo across all four treatment days [1].
The development pathway encountered substantial formulation challenges due to the compound's inherent instability in solution. Initial clinical supply batches stored at controlled room temperature (20–25°C) demonstrated insufficient stability, with shelf life predictions limited to 1.66–1.8 years, falling below the desired 2–3 year commercial requirement [1]. Comprehensive kinetic studies conducted between 1978–2020 systematically investigated degradation mechanisms, pH profiles, and temperature dependencies, ultimately establishing that refrigerated storage (2–8°C) was essential to achieve a viable 3-year expiry dating [1]. This formulation history exemplifies the interplay between chemical instability and pharmaceutical development hurdles for promising therapeutic agents.
Table 1: Key Milestones in Cetiedil Development
Year | Development Milestone | Research Group/Company |
---|---|---|
1967 | Initial synthesis and structural characterization | Robba and Le Guen |
1976-1978 | Early pharmacological profiling and human experience studies | Multiple European research groups |
1984 | Clinical efficacy demonstrated in sickle cell crisis | McNeil Pharmaceutical Company |
1987 | Mechanism studies on cholinergic inhibition | Torpedo electric organ research model |
2000-2020 | Comprehensive stability modeling and expiry extension solutions | Pharmaceutical development teams |
Cetiedil is chemically designated as 2-(azepan-1-yl)ethyl 2-cyclohexyl-2-(thiophen-3-yl)acetate, with a molecular formula of C₂₀H₃₁NO₂S and a molecular weight of 349.53 g/mol [3] [7] [9]. The compound exists as a racemate at the chiral center adjacent to the cyclohexyl and thiophene groups, with no commercial isolation of enantiomers despite documented stereochemical influences on potassium channel blocking activity [9]. The citrate salt form (molecular weight 541.66 g/mol) is commonly employed in pharmaceutical formulations to enhance solubility and stability [7].
Structurally, cetiedil contains three distinct moieties: (1) a seven-membered azepane (hexahydroazepine) ring connected via (2) an ethyl ester linkage to (3) a disubstituted acetic acid backbone bearing both cyclohexyl and thiophen-3-yl groups [3] [9]. This unique architecture classifies it within the azepane class of organic compounds, characterized by a saturated seven-membered heterocycle containing one nitrogen atom [3] [9]. The compound's hydrophobic domains (cyclohexyl and azepane rings) combined with its polar ester group and electron-rich thiophene ring contribute to its amphiphilic character and membrane-targeting properties.
Table 2: Structural Classification and Properties of Cetiedil
Structural Feature | Chemical Subunit | Functional Significance |
---|---|---|
Heterocycle | Azepane (hexahydro-1H-azepine) | Tertiary amine provides basic character and cation interaction capability |
Aromatic system | Thiophene-3-yl | Planar heteroaromatic ring enabling π-interactions |
Aliphatic ring | Cyclohexyl | Hydrophobic domain promoting membrane partitioning |
Linking group | Ethyl ester | Metabolic vulnerability site; confers partial polarity |
Chiral center | α-Carbon to carbonyl | Stereochemical influence on target interactions |
The compound's synthesis historically proceeded through Clemmensen reduction of 3-thienylcyclohexyl-glycolic acid to yield cyclohexyl(thiophen-3-yl)acetic acid, followed by esterification with 1-(2-chloroethyl)azepane [3]. Contemporary synthetic approaches have enabled the production of enantiomerically pure forms for pharmacological studies, confirming differential activity at potassium channels between stereoisomers [4]. The compound appears as a white crystalline solid in its pure form and exhibits limited aqueous solubility in its free base form, necessitating salt formation (citrate) for parenteral administration [1] [7].
Cetiedil is pharmacologically classified as a peripheral vasodilator (ATC code: C04AX26) with multimodal mechanisms of action [7] [9]. Its primary therapeutic application emerged in the management of sickle cell crisis, where it demonstrates unique antisickling properties distinct from conventional vasodilators [1] [9]. The drug's efficacy in sickle cell disease stems from its ability to inhibit intermediate-conductance calcium-activated potassium channels (IK channels) in erythrocytes, thereby reducing potassium and water loss that promotes hemoglobin S polymerization and cellular sickling [4] [9]. Additionally, cetiedil exhibits membrane-modulating effects through inhibition of membrane-bound ATPases and modulation of erythrocyte permeability to cations and anions, collectively reducing cellular dehydration and sickling tendency [9].
Beyond its antisickling effects, cetiedil demonstrates several complementary pharmacological actions contributing to its therapeutic profile. The compound acts as a phosphodiesterase inhibitor, elevating intracellular cyclic AMP concentrations that may contribute to vasodilatory and anti-aggregatory effects [9]. In vascular smooth muscle, it promotes relaxation through mechanisms partially independent of its potassium channel blockade [4]. Cetiedil additionally inhibits platelet aggregation and reduces plasma and blood viscosity along with plasma fibrinogen levels, creating a favorable hemorheological profile for microcirculatory disorders [9]. Early studies also documented weak anticholinergic activity (approximately 400-fold weaker than atropine) and inhibition of acetylcholine release from neuronal tissues, though the clinical relevance of these effects remains secondary [8] [10].
Table 3: Pharmacological Targets and Therapeutic Implications of Cetiedil
Pharmacological Target | Biological Effect | Therapeutic Consequence |
---|---|---|
Calcium-activated K⁺ channels (IK) | Reduced K⁺ efflux from erythrocytes | Antisickling effect through reduced cellular dehydration |
Phosphodiesterase | Increased intracellular cAMP | Vasodilation and platelet inhibition |
Membrane ATPases | Altered cation transport | Improved erythrocyte hydration and deformability |
Acetylcholine release | Presynaptic inhibition | Secondary anticholinergic effects (weak) |
The therapeutic scope of cetiedil primarily encompasses hematological and vascular disorders characterized by impaired microcirculation. Clinical studies have specifically validated its application in sickle cell disease for reducing painful crises, supported by its multifaceted effects on erythrocyte membrane physiology and improved blood flow dynamics [1] [9]. Exploratory research has additionally examined potential applications in Raynaud's phenomenon and other vasospastic conditions, though these indications remain less substantiated clinically [4]. The compound's unique pharmacological profile positions it as an experimental tool for characterizing calcium-activated potassium channels and studying erythrocyte membrane physiology, extending its utility beyond direct therapeutic applications into basic research contexts [4] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1